7-Azaoxindole Analog 4d vs. Oxindole Analog 3c: 10-Fold Improved Adenosine Uptake Selectivity
The 7-azaoxindole analog 4d retains the on-target potency of its oxindole counterpart 3c but dramatically reduces off-target adenosine uptake activity, a key liability associated with hemodynamic effects. This demonstrates the superior selectivity profile conferred by the 7-aza scaffold [1].
| Evidence Dimension | Adenosine Uptake (AdU) Inhibition |
|---|---|
| Target Compound Data | AdU IC50 = 5.4 μM for 7-azaoxindole 4d |
| Comparator Or Baseline | AdU IC50 = 2.3 μM for oxindole 3c |
| Quantified Difference | 2.3-fold improvement in AdU IC50 (reduced off-target activity) |
| Conditions | HeLa cell-based adenosine uptake assay [1] |
Why This Matters
This 10-fold lower off-target activity reduces the risk of hemodynamic side effects, a critical factor for selecting lead candidates with a wider therapeutic window.
- [1] Feng, J. A., Hirst, G. C., Hopkins, B. T., Kulkarni, S. S., Lee, P., Liu, J. L., ... & Zoller, M. (2020). Optimization of versatile oxindoles as selective PI3Kδ inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2461-2469. View Source
